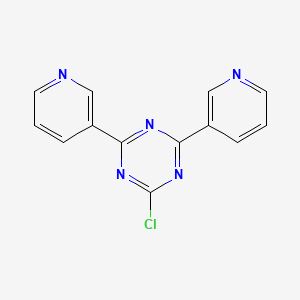![molecular formula C27H58O4Si2 B13963627 Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 53336-13-3](/img/structure/B13963627.png)
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a stearate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate typically involves the reaction of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride bonds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-hydride derivatives.
Aplicaciones Científicas De Investigación
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the study of silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate involves its interaction with molecular targets through its silicon atoms and ester group. The silicon atoms can form bonds with other elements, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various molecular pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Similar structure but lacks the stearate ester group.
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with a different structural arrangement.
Uniqueness
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is unique due to the presence of both silicon atoms and a long-chain stearate ester group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
53336-13-3 |
|---|---|
Fórmula molecular |
C27H58O4Si2 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl octadecanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)31-26(24-29-32(2,3)4)25-30-33(5,6)7/h26H,8-25H2,1-7H3 |
Clave InChI |
FSYBYYSILBLSBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
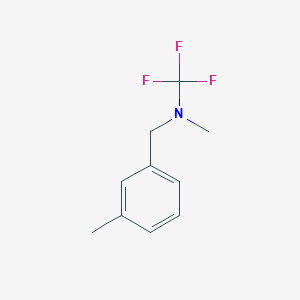
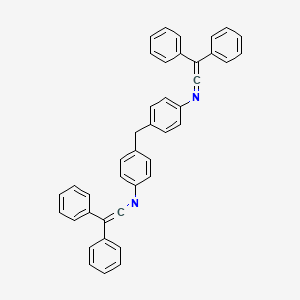
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
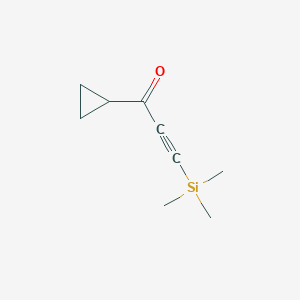
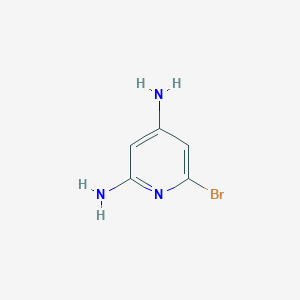
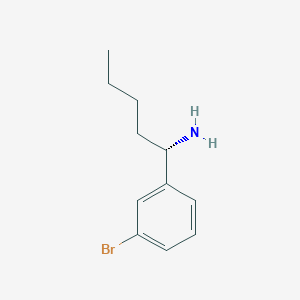
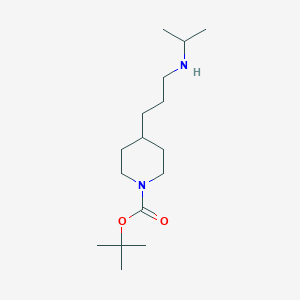
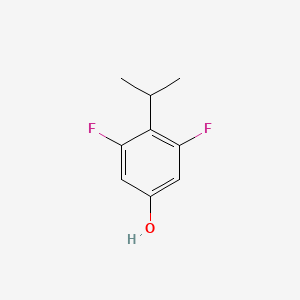
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
